![molecular formula C22H28N2O3 B5914788 N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B5914788.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as Memantine, is a non-competitive antagonist of the NMDA receptor. It is used in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. By blocking the excessive activation of NMDA receptors, N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide helps to restore the balance between excitation and inhibition in the brain, which is disrupted in neurodegenerative disorders. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also modulates the release of glutamate, which is a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to have a wide range of biochemical and physiological effects in the brain. It improves synaptic plasticity, reduces oxidative stress, and enhances mitochondrial function. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also regulates the expression of various genes and proteins involved in neuroprotection and neuroinflammation. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in neuronal survival and synaptic plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. It can be easily administered to animals and has a long half-life, which allows for sustained drug exposure. However, N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide also has some limitations, such as its poor solubility in water and its tendency to bind to other receptors besides the NMDA receptor. These factors can affect the accuracy and reproducibility of experimental results.
Zukünftige Richtungen
There are several future directions for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide research, including the development of more potent and selective NMDA receptor antagonists, the investigation of N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide's effects on other neurotransmitter systems, and the exploration of N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide's potential role in neuroprotection and neuroinflammation. Additionally, more studies are needed to determine the optimal dosing and administration regimen for N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide in different neurodegenerative disorders.
Synthesemethoden
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide can be synthesized using a multistep process starting from 1-Adamantylamine. The synthesis involves the reaction of 1-Adamantylamine with 3-(4-Morpholinyl)aniline in the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). The product obtained is then treated with acetic anhydride to form N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been extensively studied for its potential therapeutic effects in various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its role in the treatment of neuropathic pain, epilepsy, and traumatic brain injury. N-[3-(4-morpholinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to improve cognitive function, reduce neuronal damage, and enhance neuroprotection in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-20(24-4-6-27-7-5-24)18-2-1-3-19(11-18)23-21(26)22-12-15-8-16(13-22)10-17(9-15)14-22/h1-3,11,15-17H,4-10,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSWFYSKHKDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(morpholin-4-ylcarbonyl)phenyl]tricyclo[3.3.1.1~3,7~]decane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![N-[4-(allyloxy)phenyl]-2-cyclopentylacetamide](/img/structure/B5914735.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)
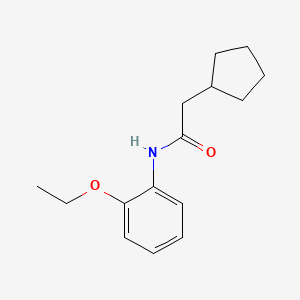
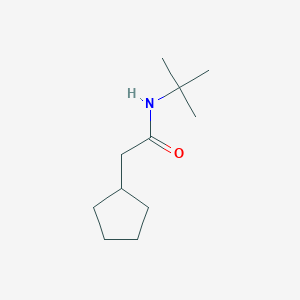
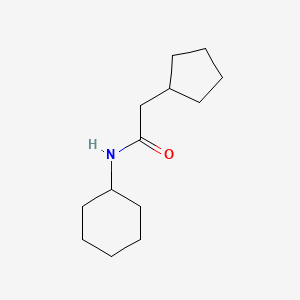
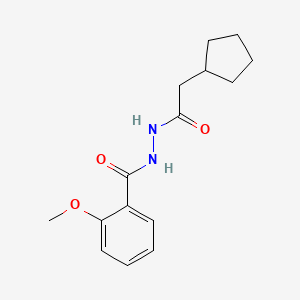
![3-{4-[(cyclopentylacetyl)amino]phenyl}-N,N-dimethylpropanamide](/img/structure/B5914784.png)
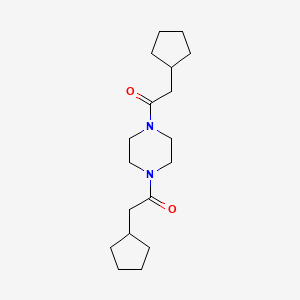
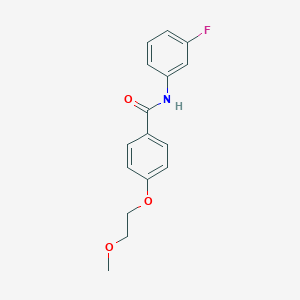
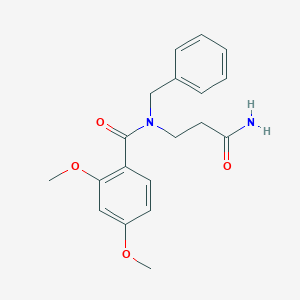
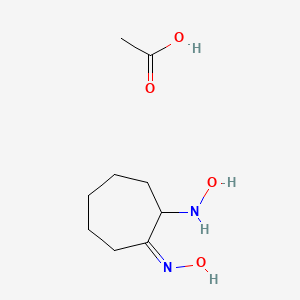
![methyl 2-{[1-[(ethoxycarbonyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B5914803.png)